4-((2-Methylbenzyl)oxy)piperidine hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 241.76 g/mol. This compound features a piperidine ring substituted with a 2-methylbenzyl ether group, which contributes to its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
This compound can be synthesized through various chemical reactions involving readily available starting materials. The synthesis typically utilizes piperidine and 2-methylbenzyl chloride as key reactants.
4-((2-Methylbenzyl)oxy)piperidine hydrochloride falls under the category of piperidine derivatives, which are known for their diverse biological activities and applications in drug development. It is classified as an organic compound due to its carbon-based structure.
The synthesis of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride generally involves the following steps:
Industrial production methods mirror laboratory synthesis but are scaled for larger quantities, often incorporating additional purification stages to enhance product quality .
The molecular structure of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride consists of a piperidine ring bonded to a 2-methylbenzyl ether group. The structural formula can be represented as follows:
4-((2-Methylbenzyl)oxy)piperidine hydrochloride can undergo several types of chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions utilized .
The mechanism of action for 4-((2-Methylbenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets alters their activity, leading to various biochemical effects. The precise pathways depend on the biological context and specific applications being investigated .
Relevant data regarding solubility and stability should be confirmed through experimental analysis for specific applications .
4-((2-Methylbenzyl)oxy)piperidine hydrochloride has several scientific applications, including:
This compound's unique structure makes it valuable for research purposes where other similar compounds may not be effective, highlighting its significance in both academic and industrial settings.
The piperidine-benzyl ether scaffold represents a privileged structural motif in CNS-targeted therapeutics due to its optimal balance of spatial geometry, electronic properties, and conformational adaptability. The design rationale for 4-((2-methylbenzyl)oxy)piperidine hydrochloride stems from systematic modifications of lead compounds like ADS003 and ADS009, where replacement of flexible alkyl linkers with semirigid benzyl ether bridges significantly enhanced target affinity. This strategic modification exploits the reduced degrees of freedom to improve binding pocket complementarity while maintaining sufficient conformational adaptability for optimal target engagement [1].
The incorporation of the 2-methylbenzyl moiety specifically addresses steric requirements of target binding pockets. The ortho-methyl group induces a defined dihedral angle between the piperidine oxygen and the aromatic ring, creating a distinct three-dimensional pharmacophore that enhances selectivity over flat, planar structures. This conformational restraint differentiates it from traditional para-substituted benzyl derivatives by preventing free rotation and locking the molecule into its bioactive conformation [5].
The ether oxygen at C4 of the piperidine ring serves as a critical hydrogen bond acceptor that influences both binding affinity and pharmacokinetic properties. Positional studies reveal that C4-functionalization provides superior metabolic stability compared to C2 or C3 analogues due to reduced susceptibility to cytochrome-mediated oxidation. The C4 position also enables optimal vector orientation of the benzyloxy moiety toward hydrophobic subpockets of target proteins [1] [2].
Structure-activity relationship (SAR) investigations demonstrate that oxygen chain length significantly impacts target engagement. Compared to longer alkyl chain analogues (e.g., pentamethylene linkers), the direct benzyloxy linkage in 4-((2-methylbenzyl)oxy)piperidine provides approximately 15-fold enhancement in histamine H3 receptor binding affinity. This improvement stems from the restricted conformation that reduces the entropic penalty upon receptor binding. The molecular design balances conformational restriction with necessary flexibility for CNS penetration [1].
Table 1: Influence of Linker Rigidity on Target Affinity
Linker Type | Example Compound | H3R Affinity (nM) | AChE IC50 (μM) |
---|---|---|---|
Flexible pentamethylene | ADS009 | 158 ± 12 | >10 |
Semirigid phenyl | ADS021 | 42 ± 3.5 | 8.2 ± 0.7 |
Rigid naphthyl | ADS031 | 12.5 ± 0.9 | 1.537 ± 0.11 |
Ortho-substituted benzyl | 4-((2-Methylbenzyl)oxy)piperidine | 8.7 ± 0.6* | 2.1 ± 0.3* |
*Estimated based on structural analogues from [1]
The chiral center at C4 of the piperidine ring necessitates careful stereochemical control during synthesis. Molecular modeling studies indicate the (R)-enantiomer exhibits approximately 30-fold higher affinity for histamine H3 receptors compared to its (S)-counterpart due to optimal positioning of the basic nitrogen for salt bridge formation with Asp114 in the receptor binding pocket [2].
Enantioselective synthesis employs chiral resolution of rac-4-hydroxypiperidine precursors using L-(+)-tartaric acid, achieving >98% ee after recrystallization. Alternative approaches utilize asymmetric hydrogenation of 1-benzyl-3-(tert-butyldimethylsilyloxy)-4-pyridone with Ru-(S)-BINAP catalysts, yielding the (R)-piperidine alcohol with 92% ee. This chiral intermediate serves as the cornerstone for synthesizing enantiopure 4-((2-methylbenzyl)oxy)piperidine derivatives [2] [4].
The core benzyl ether formation employs a Mitsunobu reaction between 4-hydroxypiperidine and 2-methylbenzyl alcohol (1.2 equiv) using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0°C→RT. This method achieves 85-92% yields while preserving stereochemical integrity at C4 and avoiding N-alkylation byproducts common in Williamson ether synthesis [1] [2].
For N-functionalized derivatives, reductive amination protocols provide optimal results. The sequence involves: (1) Boc-protection of 4-hydroxypiperidine; (2) Mitsunobu ether formation; (3) Boc deprotection with TFA/DCM (1:1); (4) reductive amination with carbonyl compounds using NaBH3CN in methanol with 0.5% acetic acid. This approach minimizes side reactions and allows introduction of diverse amine substituents while maintaining the benzyl ether linkage intact. The hydrochloride salt forms quantitatively upon treatment with 1.25 M HCl in ether [2] [6].
Table 2: Comparative Yields for Key Synthetic Steps
Synthetic Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Boc protection | (Boc)2O, Et3N, DMAP, CH2Cl2, 0°C→RT, 12h | 95 | 99.2 |
Mitsunobu etherification | 2-Methylbenzyl alcohol, PPh3, DEAD, THF, 0°C→RT, 24h | 88 | 98.5 |
Boc deprotection | TFA:CH2Cl2 (1:1), 0°C→RT, 2h | Quant. | 97.8 |
Reductive amination | Aldehyde (1.2 eq), NaBH3CN, MeOH, AcOH (0.5%), RT, 12h | 75-92 | 95.1-99.3 |
Salt formation | 1.25M HCl in Et2O, 0°C, 1h | 98 | 99.8 |
Data compiled from [1] [2] [6]
Boc deprotection requires carefully controlled conditions to prevent ether cleavage. Optimal results employ TFA/DCM (1:1) at 0°C for 2 hours, achieving quantitative deprotection without affecting the benzyl ether linkage. Alternative methods using HCl in dioxane produce hydrochloride salts directly but risk O-dealkylation at elevated temperatures [2].
N-functionalization explores diverse groups to modulate target affinity and physicochemical properties. Efficient protocols include:
The electron-donating methyl group at the ortho-position of the benzyl ring confers significant metabolic advantages over para-substituted analogues. Ortho-substitution impedes cytochrome P450 3A4-mediated oxidation by introducing steric hindrance near the metabolically vulnerable benzylic position. Human liver microsome studies show the 2-methyl derivative exhibits 3.2-fold lower intrinsic clearance (Clint = 32 μL/min/mg) compared to the para-methyl analogue (Clint = 103 μL/min/mg) [3].
The metabolic stability profile was systematically evaluated through substituent effects:
Table 3: Metabolic Stability of Benzyl Substituent Variants
Substituent Position | Human Microsomal Clint (μL/min/mg) | t1/2 (min) | Primary Metabolic Pathway |
---|---|---|---|
Unsubstituted | 136.0 ± 13.5 | 8.2 | Benzylic hydroxylation |
para-Methoxy | 42.0 ± 1.7 | 26.4 | O-Demethylation |
para-Trifluoromethyl | 159.0 ± 58.8 | 6.9 | Benzylic hydroxylation |
ortho-Methyl | 32.3 ± 3.1 | 34.5 | Aromatic hydroxylation (position 5) |
ortho-Chloro | 46.4 ± 7.6 | 23.9 | N-Dealkylation |
2,6-Dimethyl | 18.7 ± 2.1 | 59.4 | Piperidine oxidation |
Data adapted from [3]
Strategic fluorine incorporation addresses multiple optimization goals:
The 2-fluorobenzyl analogue demonstrates optimal properties with CNS MPO score = 4.8/6.0, maintaining high H3R affinity (Ki = 9.2 nM) while reducing CYP3A4 inhibition (IC50 > 50 μM vs 8.2 μM for parent). Lipophilic efficiency (LipE) improves from 3.7 to 4.2 through fluorine substitution, balancing permeability and solubility [3] [5].
LogP optimization employs Hansch-type analysis establishing the relationship:log(1/IC50) = -0.34(π)² + 1.87π + 2.15σ + 0.67MR(ortho) + 3.21(n=28, r²=0.92, s=0.21)This model identifies optimal π = 2.75 and σ = -0.15, achieved with 2-methyl-5-fluorobenzyl substitution. The resulting analogue maintains nanomolar potency while improving aqueous solubility (pH 7.4) from 0.8 mg/mL to 3.2 mg/mL [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: